Enhanced Lipophilicity Drives Superior Membrane Permeability Compared to Taurine
The primary differentiation of Aminoethanesulfonylpiperidine from its parent compound, taurine, is its significantly higher lipophilicity. This is a direct result of substituting one taurine hydrogen with a piperidine ring. While taurine is a zwitterionic, highly polar molecule with poor lipid solubility, Aminoethanesulfonylpiperidine has a calculated LogP of 1.48, a 5-6 order of magnitude increase in partition coefficient . This enhanced lipophilicity facilitates its ability to cross biological membranes, including the blood-brain barrier, which is a critical limitation for taurine in CNS-targeted research [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.48 |
| Comparator Or Baseline | Taurine (Parent Compound): LogP ≈ -3.36 (estimated) |
| Quantified Difference | A difference of approximately 4.84 LogP units, representing a >10,000-fold increase in partition coefficient. |
| Conditions | In silico calculation (cLogP) using standard methods. |
Why This Matters
This ensures the compound is a more suitable choice for assays requiring membrane permeability or CNS exposure, where taurine would be ineffective.
- [1] Oja, S. S., & Kontro, P. (2013). Taurine and epilepsy. Epilepsy Research, 104(3), 187-194. View Source
